molecular formula C7H14OS B3381722 1-[(2-Methylpropyl)sulfanyl]propan-2-one CAS No. 26728-61-0

1-[(2-Methylpropyl)sulfanyl]propan-2-one

Cat. No.: B3381722
CAS No.: 26728-61-0
M. Wt: 146.25 g/mol
InChI Key: JCBCXJLZLMQZNE-UHFFFAOYSA-N
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Description

1-[(2-Methylpropyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C(7)H({14})OS It is characterized by the presence of a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Methylpropyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylpropyl mercaptan with propan-2-one under controlled conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.

    Substitution: Alkyl halides, sodium hydroxide, and ethanol.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylpropyl)sulfanyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfanyl group.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 1-[(2-Methylpropyl)sulfanyl]propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

  • 1-[(2-Methylpropyl)sulfanyl]ethanone
  • 1-[(2-Methylpropyl)sulfanyl]butan-2-one
  • 1-[(2-Methylpropyl)sulfanyl]pentan-2-one

Comparison: 1-[(2-Methylpropyl)sulfanyl]propan-2-one is unique due to its specific molecular structure, which provides distinct reactivity and interaction profiles compared to its analogs. The length of the carbon chain and the position of the sulfanyl group influence the compound’s physical and chemical properties, making it suitable for different applications. For instance, the propan-2-one derivative may exhibit different solubility and reactivity compared to the ethanone or butan-2-one derivatives.

Properties

IUPAC Name

1-(2-methylpropylsulfanyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-6(2)4-9-5-7(3)8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBCXJLZLMQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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